4-butoxy-N-(1-phenylethyl)benzamide
Description
4-Butoxy-N-(1-phenylethyl)benzamide is a benzamide derivative featuring a butoxy substituent at the para-position of the benzamide ring and a chiral 1-phenylethylamine moiety attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry, particularly as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), with EC₅₀ values in the nanomolar range . Its synthesis typically involves Suzuki-Miyaura coupling or stereoselective amidation reactions, as demonstrated in related analogs .
Properties
IUPAC Name |
4-butoxy-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-14-22-18-12-10-17(11-13-18)19(21)20-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZWDDCVHZZDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
Key Insights :
- The butoxy group in the target compound balances lipophilicity (logP ~4.0–6.1) and receptor binding, whereas the amino group in 4-amino analogs shifts activity toward anticonvulsant effects .
- Benzyloxy substituents (e.g., in 4-(benzyloxy)-N-butylbenzamide) increase molecular weight (~283 g/mol vs. 297–402 g/mol in butoxy analogs) but reduce metabolic stability due to esterase susceptibility .
Variations in the N-Aryl/Alkyl Group
Key Insights :
- Fluorine substitution (e.g., VU0040237) enhances potency via halogen bonding with mGluR5, while bulky groups (e.g., naphthalene) influence stereochemical outcomes in synthesis .
- The 1-phenylethyl group in the target compound introduces chirality, critical for enantioselective interactions, whereas 2-phenylethyl analogs lack this stereochemical complexity .
Heterocyclic and Functional Group Modifications
Key Insights :
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Butoxy-N-(2-Fluorophenyl)Benzamide | 4-Amino-N-(1-Phenylethyl)Benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~297–303 | 297.39 | ~240–250 |
| logP | ~4.0–6.1 | 4.5 | ~2.5–3.0 |
| Hydrogen Bond Donors | 1 | 1 | 2 (amide + NH₂) |
| EC₅₀ (mGluR5 PAM) | 33 nM–1.3 μM | 33 nM | N/A |
| Therapeutic Indication | CNS disorders | CNS disorders | Anticonvulsant |
Key Insights :
- Lipophilicity (logP) increases with larger alkyl/aryl groups (e.g., butoxy vs. amino), impacting blood-brain barrier penetration .
- Hydrogen bond donors are minimized in mGluR5 modulators to optimize oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
